molecular formula C12H18N4O7S3 B12653288 N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid CAS No. 5450-28-2

N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid

Cat. No.: B12653288
CAS No.: 5450-28-2
M. Wt: 426.5 g/mol
InChI Key: YOGQSUMTXJGGHD-UHFFFAOYSA-N
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Description

N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide is a sulfonamide derivative featuring a prop-2-enyl (allyl) carbamothioylamino group attached to a phenylacetamide core. This compound’s structure integrates multiple functional motifs:

  • Sulfamoyl group (-SO₂NH₂): Enhances hydrogen-bonding capacity and solubility.
  • Acetamide moiety (-NHCOCH₃): Provides stability and modulates lipophilicity.

Its synthesis likely involves coupling 4-aminobenzenesulfonamide derivatives with prop-2-enyl isothiocyanate, followed by acetylation .

Properties

CAS No.

5450-28-2

Molecular Formula

C12H18N4O7S3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid

InChI

InChI=1S/C12H16N4O3S2.H2O4S/c1-3-8-13-12(20)15-16-21(18,19)11-6-4-10(5-7-11)14-9(2)17;1-5(2,3)4/h3-7,16H,1,8H2,2H3,(H,14,17)(H2,13,15,20);(H2,1,2,3,4)

InChI Key

YOGQSUMTXJGGHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCC=C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with prop-2-enyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₈N₄O₇S₃
  • Molecular Weight : 426.5 g/mol
  • Key Functional Groups : Sulfamoyl, acetamide, and prop-2-enylcarbamothioylamino.

The compound's structure integrates several functional groups that are known to interact with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl and acetamide functionalities often exhibit significant biological activities, particularly as antimicrobial agents. The structural components of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide; sulfuric acid may allow it to interact effectively with enzymes or receptors involved in disease pathways. This compound could be explored for its potential to inhibit bacterial growth or act against resistant strains of pathogens.

Enzyme Inhibition

Similar compounds have been documented for their enzyme-inhibiting properties. For instance, sulfonamides are well-known for their ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. Given the structural similarities, N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide; sulfuric acid may also serve as an enzyme inhibitor, warranting further investigation into its mechanism of action and specificity.

Synthetic Pathways

The synthesis of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide; sulfuric acid typically involves multi-step organic synthesis techniques. This includes the reaction of appropriate aniline derivatives with sulfamoyl chlorides under controlled conditions to yield the desired compound. The complexity of the synthesis reflects the intricate nature of its structure.

Chemical Manufacturing

The compound's functionalities suggest potential applications in the production of specialty chemicals or as intermediates in the synthesis of pharmaceuticals. Its ability to act as a catalyst in specific reactions could also be explored within industrial settings.

Agrochemicals

Given its biological activity, there is a possibility for application in agrochemicals, particularly as a pesticide or herbicide due to its potential antimicrobial properties.

Case Studies and Research Findings

Extensive research is required to validate the applications mentioned above through empirical studies and clinical trials. For instance:

  • A study on related sulfamoyl compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide; sulfuric acid could exhibit similar effects if tested under controlled conditions .
  • Investigations into enzyme inhibition by sulfonamide derivatives have provided insights into their mechanisms, which could guide future studies on this compound .

Mechanism of Action

The mechanism of action of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and covalent bonds with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Carbamothioyl Substituents

N-[4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl]-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c)
  • Structure: Differs by replacing the prop-2-enyl group with a cyclohexylcarbamothioyl moiety and incorporating a thiazolidinone ring.
  • Properties : Higher melting point (300–302°C) and yield (83%) compared to the target compound, suggesting enhanced thermal stability and synthetic efficiency.

Substitutions on the Aromatic Ring

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • Structure: Replaces the prop-2-enylcarbamothioylamino group with a 4-methoxyphenylsulfamoyl unit.
  • Properties : Increased lipophilicity (logP ~2.1) due to the methoxy group, enhancing membrane permeability .
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide
  • Structure: Features isopropyl groups on both the phenoxy and sulfamoyl units.

Heterocyclic Sulfonamide Derivatives

N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
  • Structure: Incorporates a pyrimidine ring instead of the prop-2-enylcarbamothioylamino group.
  • Activity : Demonstrated urease inhibition (IC₅₀ = 3.8 µM), highlighting the role of pyrimidine in enzyme binding .
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide
  • Structure: Combines a dimethylpyrimidine sulfamoyl group with a propanoylphenoxy side chain.
  • Applications : Explored in diabetes research for carbonic anhydrase inhibition .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide ~350.4* Not reported Allyl thioamide, sulfamoyl, acetamide Potential antimicrobial
N-[4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl]-2-(thiazolidinone)acetamide 521.6 300–302 Cyclohexylcarbamothioyl, thiazolidinone Anticancer
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 320.4 160–165 Methoxyphenyl, sulfamoyl Lipophilicity enhancer
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 334.4 165–167 Pyrimidine, sulfamoyl Urease inhibitor (IC₅₀ = 3.8 µM)

*Calculated based on structural formula.

Discussion of Structural Influences

  • Thioamide vs. Sulfonamide: The prop-2-enylcarbamothioylamino group in the target compound introduces sulfur-based nucleophilicity, which may enhance reactivity in enzyme inhibition compared to conventional sulfonamides .
  • Heterocyclic Modifications : Pyrimidine or thiazole substituents improve target specificity (e.g., urease or carbonic anhydrase inhibition) but may reduce synthetic accessibility .
  • Aliphatic vs. Aromatic Chains : Allyl (prop-2-enyl) groups offer flexibility and moderate lipophilicity, whereas bulkier substituents (e.g., cyclohexyl) increase thermal stability but limit solubility .

Biological Activity

N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide; sulfuric acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C12H18N4O7S3C_{12}H_{18}N_{4}O_{7}S_{3} with a molecular weight of approximately 426.5 g/mol. Its structure integrates sulfamoyl and acetamide functional groups, which are known to interact with various biological targets. The presence of the prop-2-enylcarbamothioylamino group further enhances its complexity and potential biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl and acetamide functionalities often exhibit significant antimicrobial activity . The structural components of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide suggest it may interact with microbial enzymes or receptors, inhibiting their function and growth .

Enzyme Inhibition

Similar compounds have shown efficacy as enzyme inhibitors , particularly in targeting bacterial growth pathways. The sulfamoyl group is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . This inhibition mechanism positions N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide as a potential candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique properties of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide. Below is a summary table showcasing key features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[4-(sulfamoyl)phenyl]acetamideC₁₅H₁₆N₂O₄SSimple sulfamoyl derivativeAntimicrobial
N-[4-(acetylsulfamoyl)phenyl]acetamideC₁₅H₁₆N₂O₄SAcetylated sulfamoyl groupEnzyme inhibitor
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideC₁₈H₂₂N₄O₃SContains piperazine ringSelective enzyme inhibitor

The distinct combination of functional groups in N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide may confer unique pharmacological properties compared to these other compounds.

Understanding the mechanism of action is crucial for elucidating the compound's biological activity. Interaction studies with biological macromolecules are essential for determining how this compound affects cellular processes. Preliminary studies suggest that it may form hydrogen bonds with target enzymes, stabilizing interactions that inhibit their activity .

Case Studies and Research Findings

Recent studies have examined the biological activities of similar compounds, providing insights into the potential applications of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide. For instance:

  • Antibacterial Efficacy : A study demonstrated that sulfamoyl derivatives exhibit broad-spectrum antibacterial activity against various pathogens, suggesting that similar mechanisms may apply to the compound .
  • Inhibition Studies : Research on related compounds has shown promising results in inhibiting tumor cell growth, indicating potential anticancer properties that warrant further investigation for N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide .
  • Structural Analysis : Crystallographic studies have revealed important structural motifs that contribute to the stability and reactivity of sulfamoyl-containing compounds, which can be applied to predict the behavior of our compound under physiological conditions .

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